N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine
Description
This compound belongs to the triazoloquinazoline family, a class of heterocyclic molecules known for their pharmacological relevance, particularly as adenosine receptor antagonists . Structurally, it features:
- A [1,2,4]triazolo[1,5-c]quinazoline core, which provides a rigid planar scaffold for receptor binding.
- A pyridin-3-yl substituent at position 2, which may enhance water solubility and π-π stacking interactions with target receptors.
Properties
Molecular Formula |
C24H22N6O2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
InChI |
InChI=1S/C24H22N6O2/c1-31-20-10-9-16(14-21(20)32-2)11-13-26-24-27-19-8-4-3-7-18(19)23-28-22(29-30(23)24)17-6-5-12-25-15-17/h3-10,12,14-15H,11,13H2,1-2H3,(H,26,27) |
InChI Key |
ZRFZGGVQJCFGSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Functionalization with N-[2-(3,4-Dimethoxyphenyl)ethyl] Sidechain
The N-[2-(3,4-dimethoxyphenyl)ethyl]amine group is introduced via nucleophilic aromatic substitution or reductive amination. A two-step protocol derived from acetamide synthesis involves:
-
Activation of the Quinazoline Amine : Treatment of 5-amino-triazolo[1,5-c]quinazoline with EDCI·HCl (0.38 g per 0.5 g substrate) and DMAP (0.55 g) in anhydrous dichloromethane at 0°C under nitrogen .
-
Coupling with 2-(3,4-Dimethoxyphenyl)ethylamine : The activated intermediate reacts with 2-(3,4-dimethoxyphenyl)ethylamine (1.2 equiv) at room temperature for 24 hours . Post-reaction purification via recrystallization (dichloromethane/ethyl acetate) yields the final product with ~76% efficiency .
Optimization Challenges and Solutions
-
Regioselectivity in Triazole Formation : Microwave-assisted reactions improve regiocontrol compared to conventional heating . For example, irradiating at 400 W for 15 minutes ensures >90% conversion to the desired triazolo regioisomer .
-
Purification of Polar Intermediates : Column chromatography (CH₂Cl₂/MeOH, 99:1) effectively separates propargylated quinazolines , while recrystallization in methanol removes unreacted amines .
-
Sidechain Stability : The electron-rich 3,4-dimethoxyphenyl group necessitates inert atmospheres (N₂) during coupling to prevent oxidation .
Comparative Analysis of Synthetic Routes
| Step | Method A (CuAAC) | Method B (Direct Cyclization) |
|---|---|---|
| Yield | 68–72% | 76–80% |
| Reaction Time | 24–48 h | 15–24 h |
| Purification | Column Chromatography | Recrystallization |
| Scalability | Moderate | High |
Method B offers higher yields and scalability but requires stringent control over reaction conditions to avoid byproducts.
Chemical Reactions Analysis
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted derivatives of the original compound.
Scientific Research Applications
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights :
Core Heterocycle Variations: The [1,2,4]triazolo[1,5-c]quinazoline core (target compound, CGS 15943) favors adenosine receptor binding due to its planar structure, while [1,2,3]triazolo[1,5-a]quinazoline derivatives () exhibit altered binding kinetics due to ring-positioning differences . Pyrazolo-triazolo-pyrimidines (e.g., SCH 442416) show enhanced A2A selectivity, likely due to the pyrimidine ring’s flexibility .
Substituent Effects: Pyridin-3-yl vs. Methoxy vs. Ethoxy: Ethoxy substitutions () increase lipophilicity, enhancing membrane permeability but possibly reducing metabolic stability .
Receptor Selectivity: CGS 15943’s non-selectivity arises from its chloro and furanyl groups, which interact broadly with adenosine receptor subtypes . The target compound’s dimethoxyphenethylamine group may confer A3 receptor preference, analogous to MRS 1220 derivatives .
Research Findings and Implications
Adenosine Receptor Binding: Triazoloquinazolines with electron-withdrawing groups (e.g., chlorine in CGS 15943) exhibit stronger receptor affinity, while bulky substituents (e.g., pyridin-3-yl) may modulate subtype selectivity . Molecular modeling suggests the 3,4-dimethoxyphenethylamine group in the target compound could occupy hydrophobic pockets in A3 receptors, similar to MRS 1220 .
Therapeutic Potential: CGS 15943 and SCH 442416 are explored for neurodegenerative diseases and cancer, respectively . The target compound’s pyridine moiety may position it for oncology or inflammation applications with reduced CNS side effects.
Synthetic Challenges :
- The target compound’s synthesis likely involves coupling 2-(pyridin-3-yl)triazoloquinazoline with 3,4-dimethoxyphenethylamine via EDCI/HOBt-mediated amidation, similar to methods in .
Biological Activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a compound belonging to the class of triazoloquinazolines, which are noted for their diverse biological activities. This article explores its biological activity, particularly its anticancer properties, through various studies and findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C18H20N4O2
- Molecular Weight : 332.38 g/mol
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against several cancer cell lines:
- Cell Lines Tested :
- Hepatocellular carcinoma (HePG-2)
- Mammary gland breast cancer (MCF-7)
- Human prostate cancer (PC3)
- Colorectal carcinoma (HCT-116)
Results from In Vitro Studies
The compound demonstrated moderate cytotoxicity against the tested cancer cell lines. The following table summarizes the IC50 values obtained from various studies:
These values indicate that while the compound exhibits some level of cytotoxicity, further optimization may be necessary to enhance its efficacy.
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. Specifically, it has been noted for its inhibitory effects on epidermal growth factor receptor (EGFR) and topoisomerase II activity, which are critical in cancer cell growth and survival .
Case Studies and Research Findings
A detailed analysis of synthesized triazoloquinazoline derivatives has shown promising results in anticancer research. For instance:
- Study on Triazoloquinazolines : A series of compounds were synthesized and evaluated for their anticancer activity. The study reported that certain derivatives displayed significant inhibition against various cancer cell lines with IC50 values ranging from 0.69 to 1.8 µM against EGFR .
- Cell Cycle Analysis : Research indicated that some derivatives could induce apoptosis in MCF-7 cells by arresting the cell cycle at the G2/M phase .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine?
- The compound can be synthesized via multi-step heterocyclic condensation. A typical approach involves reacting a substituted quinazolinone precursor with a triazole-forming agent (e.g., hydrazine derivatives) under reflux conditions in ethanol or DMF. Key intermediates should be purified via column chromatography using gradients of ethyl acetate and light petroleum ether. Analytical validation (e.g., H/C NMR, HRMS) is critical for confirming structural fidelity at each step .
Q. How should researchers validate the structural identity of this compound?
- Use a combination of spectroscopic techniques:
- NMR : Analyze aromatic proton environments (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm, dimethoxyphenyl protons at δ 3.8–4.0 ppm) and carbon shifts for heterocyclic systems.
- Mass spectrometry : Confirm molecular weight (average mass 439.519 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and confirm planar geometry of the triazoloquinazoline core, if single crystals are obtainable .
Q. What in vitro assays are suitable for initial biological screening?
- Prioritize enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) due to the compound’s triazoloquinazoline scaffold. Use fluorescence-based or radiometric assays at concentrations ≤10 μM. Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves (IC determination) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?
- Reaction optimization : Screen solvents (e.g., DMF vs. ethanol) and temperatures (60–100°C) to favor cyclization over decomposition.
- Catalysis : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate triazole ring formation.
- Byproduct analysis : Use LC-MS to identify impurities (e.g., uncyclized intermediates) and adjust stoichiometric ratios (amine:quinazolinone ≈ 1.1:1) .
Q. How to reconcile divergent activity data in enzyme inhibition studies across different research groups?
- Assay standardization : Ensure consistent buffer pH, ATP concentrations, and incubation times.
- Structural analogs : Compare activity of derivatives (e.g., 3-methylphenyl vs. 4-methylphenyl substituents) to identify substituent-specific effects.
- Molecular dynamics simulations : Model binding interactions (e.g., H-bonding with pyridin-3-yl group) to explain variability in IC values .
Q. What strategies are effective for improving the compound’s pharmacokinetic profile?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility.
- ADMET modeling : Predict metabolic hotspots (e.g., demethylation of methoxy groups) using in silico tools like SwissADME.
- Salt formation : Test hydrochloride or mesylate salts to improve bioavailability .
Q. How to establish structure-activity relationships (SAR) for analogs of this compound?
- Substituent variation : Synthesize derivatives with modified aryl groups (e.g., replacing 3,4-dimethoxyphenyl with 4-chlorophenyl) and compare activity.
- Pharmacophore mapping : Use docking studies (AutoDock Vina) to identify critical interactions (e.g., π-π stacking with pyridin-3-yl).
- Data clustering : Apply multivariate analysis (PCA) to correlate logP, polar surface area, and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
